molecular formula C11H19NO4 B040180 Methyl 1-BOC-3-pyrrolidinecarboxylate CAS No. 122684-33-7

Methyl 1-BOC-3-pyrrolidinecarboxylate

Cat. No.: B040180
CAS No.: 122684-33-7
M. Wt: 229.27 g/mol
InChI Key: LIWFYAVKYUQMRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-BOC-3-pyrrolidinecarboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-benzylpyrrolidine-3-carboxylate with tert-butyl dicarbonate in the presence of a palladium catalyst . The reaction is carried out in ethyl acetate at room temperature under hydrogenation conditions for about 8 hours . The product is then purified using silica gel chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-BOC-3-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-BOC-3-pyrrolidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-BOC-3-pyrrolidinecarboxylate in organic synthesis involves the formation of new chemical bonds through reactions with other reagents. The BOC group acts as a protecting group for amines, allowing selective reactions to occur at other functional sites . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-BOC-4-pyrrolidinecarboxylate
  • Methyl 1-BOC-2-pyrrolidinecarboxylate
  • Methyl 1-BOC-3-piperidinecarboxylate

Uniqueness

Methyl 1-BOC-3-pyrrolidinecarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFYAVKYUQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404403
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122684-33-7
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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